molecular formula C6H2I4 B8564962 1,2,3,4-Tetraiodobenzene CAS No. 634-68-4

1,2,3,4-Tetraiodobenzene

Cat. No.: B8564962
CAS No.: 634-68-4
M. Wt: 581.70 g/mol
InChI Key: BHASHBRUGOYKMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,4-Tetraiodobenzene is one of three constitutional isomers of tetraiodobenzene, characterized by the molecular formula C6H2I4 and a molar mass of 581.70 g/mol . This organic solid has a melting point of 136 °C . As a polyhalogenated aromatic compound, its primary research value lies in its potential as a versatile building block for chemical synthesis and in materials science. Iodinated aromatics are commonly employed in cross-coupling reactions, such as Suzuki and Ullmann-type couplings, to create complex biaryl structures or conjugated systems. Furthermore, the heavy iodine atoms and the specific 1,2,3,4-substitution pattern make it a candidate for studying halogen bonding interactions in crystal engineering and supramolecular chemistry . This non-covalent interaction is a key tool for designing functional molecular materials and sensors. In a research context, it may also be investigated as a precursor for the synthesis of other iodinated compounds or as a heavy-atom derivative in crystallography. This product is intended for research purposes as a chemical reagent. It is strictly for laboratory use and is not classified as a drug or approved for any diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

634-68-4

Molecular Formula

C6H2I4

Molecular Weight

581.70 g/mol

IUPAC Name

1,2,3,4-tetraiodobenzene

InChI

InChI=1S/C6H2I4/c7-3-1-2-4(8)6(10)5(3)9/h1-2H

InChI Key

BHASHBRUGOYKMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1I)I)I)I

Origin of Product

United States

Synthetic Methodologies for 1,2,3,4 Tetraiodobenzene

Direct Halogenation Strategies

Direct iodination of benzene (B151609) and its derivatives can be a challenging process. The direct iodination of benzene to produce tetraiodobenzene isomers often requires harsh conditions and may result in a mixture of products. wikipedia.orgontosight.ai For instance, the periodination of benzene using a periodate/iodide system can lead to the formation of tetraiodobenzenes. wikipedia.org

One approach involves the progressive iodination of less substituted iodobenzenes. For example, the further iodination of tri-iodinated benzene species can yield tetraiodobenzene. thieme-connect.com However, controlling the regioselectivity to obtain the specific 1,2,3,4-isomer is a significant synthetic hurdle. The direct iodination of aromatic compounds can be influenced by the presence of activating or deactivating groups and the specific iodinating reagents and catalysts used. researchgate.net

Metal-Catalyzed Coupling Approaches

Metal-catalyzed reactions provide powerful and versatile methods for the formation of carbon-carbon and carbon-halogen bonds, offering alternative routes to polysubstituted aromatic compounds like 1,2,3,4-tetraiodobenzene.

Palladium-Mediated Cross-Coupling Reactions

Palladium catalysts are widely used in cross-coupling reactions to form C-C bonds. acs.orgccspublishing.org.cn While direct synthesis of this compound via palladium catalysis is not commonly reported, palladium-catalyzed reactions are crucial for the synthesis of derivatives starting from polyiodinated benzenes. For instance, 1,2,4,5-tetraiodobenzene (B1293384) has been used in palladium-mediated Sonogashira coupling reactions to create complex molecular structures. acs.orgnih.gov Similarly, palladium-catalyzed reactions of diiodobenzenes are used to build up larger aromatic systems. researchgate.net These methodologies highlight the potential for palladium catalysis in the functionalization of polyiodoaromatic compounds.

A study on the synthesis of 1,2,3,4-tetraalkyl-1,4-diarylbutadienes utilized a palladium-catalyzed cross-coupling of zirconacyclopentadienes with aryl iodides, demonstrating the utility of palladium in forming multiple C-C bonds on an aromatic precursor. rhhz.netresearchgate.net

Copper-Catalyzed Synthetic Routes

Copper-catalyzed reactions are also prominent in the synthesis of halogenated aromatic compounds. Copper catalysts can facilitate the formation of C-I bonds and are used in various coupling reactions. rsc.orgnih.govmdpi.com For example, copper-catalyzed cross-coupling of aryl halides with various nucleophiles is a well-established method. nih.gov

The synthesis of substituted benzenes can be achieved through copper-catalyzed dimerization and cyclization reactions. rsc.org While a direct copper-catalyzed synthesis of this compound is not extensively documented, copper(I) chloride has been used in conjunction with other metals, like zirconium, to mediate the coupling of diiodobenzenes with alkynes to form naphthalene (B1677914) derivatives. thieme-connect.de This indicates the role of copper in activating C-I bonds for further functionalization.

Zirconacyclopentadiene-Mediated Annulation and Derivative Formation

Zirconacyclopentadienes, formed from the reaction of zirconocene (B1252598) derivatives with alkynes, are versatile intermediates in organic synthesis. thieme-connect.de They can react with diiodobenzenes in the presence of a copper(I) salt to produce naphthalene derivatives. thieme-connect.de

A notable application of this methodology is the reaction of zirconacyclopentadienes with tetraiodobenzene to construct more complex polycyclic aromatic systems. nih.govhep.com.cn For example, the coupling reaction of diyne-derived zirconacyclopentadienes with diiodobenzenes has been studied to synthesize naphthacene (B114907) derivatives, where the yields were dependent on the substituents on both the zirconacycle and the diiodobenzene. nih.gov This approach allows for the introduction of various substituents onto the final aromatic skeleton. nih.gov

The general scheme for the formation of naphthalenes from zirconacyclopentadienes and 1,2-diiodobenzene (B1346971) is a one-pot reaction that is formally considered a three-bond formation from a 1,2-diiodobenzene and two alkyne units. thieme-connect.de This method is particularly effective for synthesizing highly alkylated naphthalenes. thieme-connect.de

Reactants Catalyst/Reagent Product Reference
Zirconacyclopentadienes, 1,2-DiiodobenzenesCopper(I) ChlorideNaphthalene derivatives thieme-connect.de
Diyne-derived zirconacyclopentadienes, DiiodobenzenesZirconocene dibutylDihydronaphthacenes nih.gov
Zirconacyclopentadienes, Aryl iodidesPalladium catalyst, Copper(I) Chloride1,2,3,4-Tetraalkyl-1,4-diarylbutadienes rhhz.netresearchgate.net

Chemical Reactivity and Mechanistic Investigations of 1,2,3,4 Tetraiodobenzene

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. byjus.com The mechanism involves an initial attack by an electrophile on the electron-rich π-system of the benzene (B151609) ring, followed by the restoration of aromaticity through the loss of a proton. uomustansiriyah.edu.iqmasterorganicchemistry.com However, the reactivity of the aromatic ring is highly sensitive to the nature of the substituents it carries. libretexts.org

Halogens, including iodine, are considered deactivating groups in the context of electrophilic aromatic substitution. libretexts.org This deactivation stems from their strong electron-withdrawing inductive effect, which reduces the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. uomustansiriyah.edu.iq In 1,2,3,4-tetraiodobenzene, the cumulative inductive effect of four iodine atoms results in a severely electron-deficient aromatic system. Consequently, the molecule is highly unreactive towards common electrophilic aromatic substitution reactions such as nitration, sulfonation, and Friedel-Crafts alkylation or acylation under standard conditions. pharmaguideline.combyjus.com

While electrophilic iodination of benzene itself is a challenging reaction that requires an oxidizing agent to generate a potent iodine electrophile (I+), olemiss.edumasterorganicchemistry.comlibretexts.org attempting to introduce a fifth substituent onto the already crowded and deactivated this compound ring via EAS is not a synthetically viable pathway. The two available positions (C5 and C6) are sterically hindered, and the ring's low electron density presents a significant energy barrier to attack by even strong electrophiles.

Reductive Dehalogenation Pathways

Reductive dehalogenation is the process of replacing a halogen atom with a hydrogen atom, typically through the use of a reducing agent. This reaction is a common fate for polyhalogenated aromatic compounds. organic-chemistry.org For this compound, the carbon-iodine bond is the weakest of the carbon-halogen bonds, making it particularly susceptible to reductive cleavage.

The mechanism of reductive dehalogenation can proceed through several pathways, including single-electron transfer (SET) from a metal reductant, hydride transfer, or catalytic hydrogenation. A common mechanism involves the formation of radical anions as intermediates. google.com Studies on the analogous compound, 1,2,3,4-tetrachlorobenzene, have shown that it can be dechlorinated reductively, suggesting a similar pathway for the iodo-derivative. researchgate.net

A variety of reducing systems can be employed for the dehalogenation of aryl halides. The choice of reagent and reaction conditions can sometimes allow for selective, partial dehalogenation, although controlling the selectivity among the four iodine atoms in this compound would be challenging. Complete reduction to benzene is also possible under forcing conditions.

Table 1: Potential Reducing Systems for the Dehalogenation of this compound

Reducing SystemReagent(s)Typical ConditionsPotential Products
Catalytic Hydrogenation H₂, Pd/CMethanol, Room Temp.Tri-, di-, mono-iodobenzene, Benzene
Metal/Acid Zn, Acetic AcidHeatingPartially or fully dehalogenated benzenes
Hydride Transfer NaBH₄, Palladium catalystSolvent (e.g., THF/Methanol)Partially or fully dehalogenated benzenes
Dissolving Metal Na, Lower alcoholRefluxBenzene

Cross-Coupling Transformations for Advanced Architectures

The presence of four reactive C-I bonds makes this compound an excellent precursor for the construction of complex organic molecules via transition metal-catalyzed cross-coupling reactions. The general reactivity order for aryl halides in these reactions is I > Br > OTf > Cl, making aryl iodides highly preferred substrates. harvard.edu A key challenge and opportunity when using this molecule is controlling the site-selectivity of the coupling reactions. nih.gov The electronic and steric differences between the four iodine positions (the inner C2 and C3 positions vs. the outer C1 and C4 positions) can be exploited to achieve selective functionalization. Generally, the less sterically hindered positions at C1 and C4 are expected to react preferentially.

The Suzuki-Miyaura coupling, which joins an organoboron species with an organohalide, is a robust method for forming carbon-carbon bonds. wikipedia.orgnih.gov By carefully controlling the stoichiometry of the boronic acid and the reaction conditions, it is theoretically possible to achieve selective mono-, di-, tri-, or tetra-substitution on the this compound core. For instance, using one equivalent of a boronic acid would likely lead to preferential coupling at the C1 or C4 position.

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl halide. researchgate.net This reaction is instrumental in synthesizing aryl alkynes, which are versatile intermediates for more complex structures. Similar to the Suzuki reaction, selectivity can be controlled. Stepwise coupling with different alkynes could lead to the synthesis of highly substituted and unsymmetrical architectures.

Table 2: Illustrative Selective Cross-Coupling Strategies

ReactionStoichiometry (Coupling Partner)Expected Major Product
Suzuki Coupling1.0 eq. Phenylboronic acid1-Phenyl-2,3,4-triiodobenzene
Suzuki Coupling2.0 eq. Phenylboronic acid1,4-Diphenyl-2,3-diiodobenzene
Sonogashira Coupling1.0 eq. Phenylacetylene1-(Phenylethynyl)-2,3,4-triiodobenzene
Sonogashira Coupling2.0 eq. Phenylacetylene1,4-Bis(phenylethynyl)-2,3-diiodobenzene

The Negishi coupling involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. wikipedia.orgyoutube.com Organozinc reagents are generally more reactive than their boron and tin counterparts, which can allow for reactions to occur under milder conditions. wikipedia.org The Negishi reaction is highly effective for C(sp²)-C(sp²) bond formation and would be an excellent method for functionalizing this compound. rsc.orgnih.gov The principles of steric and electronic control would again govern the site of reaction, with the C1 and C4 positions being the most likely sites for initial coupling.

This compound is a potential precursor for building larger, fused aromatic systems. One synthetic strategy to form a naphthalene (B1677914) core would involve a controlled double cross-coupling reaction. For example, a palladium-catalyzed reaction of this compound with two equivalents of an alkyne, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), could potentially lead to a di-alkynylated intermediate. Subsequent cyclization reactions, possibly through a [2+2+2] cycloaddition pathway similar to those used to generate 1,2,3,4-substituted patterns, could then form the second aromatic ring, yielding a polysubstituted naphthalene derivative. beilstein-journals.org

Similarly, the synthesis of anthracene (B1667546) derivatives can be envisioned. beilstein-journals.orgbeilstein-journals.orgnih.gov A plausible route involves a double Suzuki or Stille coupling of this compound at the C1 and C4 positions with a suitably substituted benzene derivative containing two boronic acid or stannane (B1208499) groups at the ortho positions. An intramolecular cyclization of the resulting product would then generate the central ring of the anthracene scaffold. researchgate.net Such strategies allow for the construction of complex polycyclic aromatic hydrocarbons (PAHs) from relatively simple starting materials. mdpi.comchemistryviews.orgnih.gov

The conversion of aryl halides to aryl nitriles (cyanation) is a crucial transformation in organic synthesis, as the cyano group can be readily converted into other functional groups like carboxylic acids, amines, and amides. rsc.orgrsc.org Modern transition-metal-catalyzed methods have largely replaced older, harsher techniques. Palladium and nickel-based catalysts are particularly effective for the cyanation of aryl iodides. rsc.orgnih.gov

A variety of cyanide sources can be used, including potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), zinc cyanide (Zn(CN)₂), and cyanogen (B1215507) bromide (BrCN), which are often safer alternatives to sodium or potassium cyanide. rsc.orgnih.govorganic-chemistry.org Applying these methods to this compound would allow for the stepwise or complete replacement of the iodine atoms with cyano groups. Due to the high reactivity of the C-I bonds, this transformation is expected to be efficient. Controlled, partial cyanation could provide valuable intermediates like diiododicyanobenzene or triiodocyanobenzene, leveraging the same principles of selectivity that apply to cross-coupling reactions.

Table 3: Common Catalytic Systems for Cyanation of Aryl Iodides

CatalystLigandCyanide SourceSolvent
Pd(OAc)₂dppfZn(CN)₂DMA
Pd₂(dba)₃XPhosK₄[Fe(CN)₆]t-BuOH/H₂O
NiCl₂(dme)dppfZn(CN)₂NMP
CuINoneDMF/NH₄HCO₃DMF

Nucleophilic Reactivity Studies

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for aryl halides. However, the reactivity of the leaving group, in this case, iodine, is not as straightforward as in aliphatic systems. In the context of SNAr reactions, aryl iodides are typically less reactive than their lighter halogen counterparts, particularly aryl fluorides and chlorides, when the reaction proceeds via the addition-elimination mechanism. This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring, which is facilitated by a more electronegative halogen that can better stabilize the intermediate Meisenheimer complex through inductive electron withdrawal.

The reactivity of aryl halides in nucleophilic aromatic substitution generally follows the trend: F > Cl > Br > I. This is contrary to the trend observed in SN1 and SN2 reactions with alkyl halides, where the C-I bond is the weakest and iodide is the best leaving group.

General Reactivity Trends of Aryl Halides in Nucleophilic Aromatic Substitution (Addition-Elimination)

Aryl Halide (Ar-X)Carbon-Halogen Bond Strength (kJ/mol)Electronegativity of HalogenGeneral Reactivity
Ar-F~5444.0Highest
Ar-Cl~4063.0High
Ar-Br~3432.8Moderate
Ar-I~2722.5Lowest

This table presents generalized data for illustrative purposes.

For a molecule like this compound, which lacks strong electron-withdrawing groups to activate the benzene ring, the direct nucleophilic substitution of an iodine atom via the addition-elimination pathway is expected to be extremely slow. The presence of four bulky iodine atoms also introduces significant steric hindrance, which would further impede the approach of a nucleophile to the carbon atoms of the aromatic ring.

However, under forcing conditions, such as high temperatures and the use of very strong nucleophiles or organometallic reagents, substitution reactions on polyiodinated benzenes can occur. These reactions may proceed through alternative mechanisms, such as a benzyne (B1209423) mechanism, which involves the elimination of a proton and an adjacent iodide ion to form a highly reactive aryne intermediate, followed by the addition of the nucleophile. The high degree of iodination in this compound might also influence the regioselectivity of such reactions.

While specific experimental studies on the nucleophilic substitution reactions of this compound are not widely reported in the scientific literature, the general principles of aromatic reactivity suggest that it would be a challenging substrate for classical SNAr reactions.

Photochemical Properties and Transformations

The photochemical behavior of iodoaromatic compounds is characterized by the relative weakness of the carbon-iodine bond. The bond dissociation energy for the C-I bond in iodobenzene (B50100) is approximately 272 kJ/mol, which is significantly lower than that of other carbon-halogen bonds. This makes iodoarenes susceptible to homolytic cleavage upon irradiation with ultraviolet (UV) light, leading to the formation of an aryl radical and an iodine atom.

For this compound, it is anticipated that UV irradiation would lead to the cleavage of one of the C-I bonds as the primary photochemical event:

C₆H₂I₄ + hν → C₆H₂I₃• + I•

The resulting 2,3,4-triiodophenyl radical is a highly reactive intermediate that can undergo a variety of subsequent reactions, depending on the reaction conditions, such as the solvent and the presence of other reagents. Potential reaction pathways for the aryl radical include:

Hydrogen abstraction: The radical can abstract a hydrogen atom from the solvent or another hydrogen donor, leading to the formation of 1,2,3-triiodobenzene.

Reaction with solvent: The radical can react with the solvent molecules, leading to the formation of more complex products.

Intramolecular reactions: In principle, the proximity of other iodine atoms could lead to intramolecular cyclization reactions, although such pathways are less common for simple benzene derivatives.

Dimerization: Two aryl radicals could potentially dimerize, leading to the formation of polyiodinated biphenyl (B1667301) derivatives.

The quantum yield of the photodissociation of iodoarenes is often high, indicating an efficient conversion of light energy into chemical change. The specific wavelength of light required for the photolysis of this compound would depend on its absorption spectrum. While detailed photochemical studies on this compound are scarce, the general principles governing the photochemistry of iodoaromatics provide a framework for predicting its behavior under UV irradiation. The photolysis of such compounds is a valuable method for generating aryl radicals under mild conditions, which can then be utilized in various synthetic applications.

Intermolecular Interactions and Supramolecular Chemistry of Tetraiodobenzene Systems

Halogen Bonding (XB) Phenomena

Halogen bonding (XB) is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic region, such as a lone pair on a Lewis base or a π-electron system. wikipedia.org The strength of this interaction generally increases with the polarizability of the halogen atom, following the trend F < Cl < Br < I, making iodine-based systems particularly effective halogen bond donors. nih.gov In polyiodinated benzenes, the electron-withdrawing nature of the aromatic ring and the other iodine substituents enhances the positive character of the σ-hole on each iodine atom, making them potent XB donors for constructing complex supramolecular assemblies.

The nature of halogen bonds is elucidated through a combination of experimental techniques and theoretical calculations.

Experimental Characterization:

X-ray Crystallography: This is the most definitive method for characterizing halogen bonds in the solid state. It provides precise information on the geometry of the interaction, including the bond distance and angle. For a typical I···N or I···O halogen bond, the distance is significantly shorter than the sum of the van der Waals radii of the involved atoms, and the C–I···(Nucleophile) angle is typically close to 180°, reflecting the location of the σ-hole opposite the C–I covalent bond. nih.gov For instance, in the co-crystal of 1,2,4,5-tetraiodobenzene's fluorinated analogue, 1,4-diiodotetrafluorobenzene, with certain nitrogen-containing heterocycles, I···N distances are observed to be well within the expected range for strong halogen bonds.

Theoretical Characterization:

Density Functional Theory (DFT): DFT calculations are widely used to determine the interaction energies of halogen-bonded complexes and to map the molecular electrostatic potential (MEP) surface. rsc.org The MEP visually identifies the electropositive σ-hole on the iodine atoms, confirming their ability to act as XB donors.

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to characterize chemical bonds. The presence of a bond critical point (BCP) and a bond path between the iodine and the nucleophile provides evidence of a halogen bonding interaction. mdpi.com

The table below summarizes key parameters used in the characterization of halogen bonds.

Characterization MethodKey Parameters & Indicators
X-ray Crystallography - Interaction Distance: Shorter than the sum of van der Waals radii. - Interaction Angle (C–I···Nu): Close to 180°.
DFT Calculations - Interaction Energy (ΔE): Negative value indicates a stable complex. - Molecular Electrostatic Potential (MEP): Shows a positive region (σ-hole) on the iodine atom.
QTAIM Analysis - Bond Critical Point (BCP): Presence between the halogen and the acceptor atom. - Bond Path: A line of maximum electron density linking the interacting atoms.

The directionality and reliability of halogen bonding make it a powerful tool for directing the self-assembly of molecules into predictable supramolecular architectures. wikipedia.org By choosing appropriate halogen bond donors (like tetraiodobenzenes) and acceptors, chemists can construct a variety of structures, including discrete assemblies, one-dimensional chains, and two- or three-dimensional networks. riken.jp

In the case of 1,2,3,4-tetraiodobenzene, the four adjacent iodine atoms present multiple sites for halogen bonding. This dense arrangement could lead to complex packing motifs, potentially involving bifurcated or frustrated interactions, depending on the steric and electronic properties of the co-crystallizing partner. While specific examples involving the 1,2,3,4-isomer are scarce, studies on the 1,2,4,5-tetraiodobenzene (B1293384) isomer show its ability to form stacks connected by weak I···I intermolecular interactions in its pure crystalline form. researchgate.net

Aromatic π-π Stacking Interactions

Aromatic π-π stacking is another crucial non-covalent interaction that directs the crystal packing of planar molecules like tetraiodobenzene. This interaction arises from the electrostatic and dispersive forces between the electron clouds of adjacent aromatic rings. In the crystal structure of the related compound 1,2,4,5-tetraiodobenzene , molecules are observed to stack along a crystallographic axis. researchgate.net The interplanar distance between the molecules in the same stack is reported to be 3.683 Å, indicating the presence of π-π stacking. researchgate.net This type of interaction is fundamental in stabilizing layered structures in the solid state.

Principles of Crystal Engineering and Solid-State Design

Crystal engineering is the rational design of solid-state structures based on a thorough understanding of intermolecular interactions. nih.gov The primary goal is to control the way molecules pack in a crystal to achieve desired material properties. Halogen bonding is a cornerstone of modern crystal engineering due to its strength, high directionality, and predictability.

Polyiodinated benzenes are excellent building blocks for crystal engineering. By selecting specific isomers and complementary acceptor molecules (e.g., pyridines, ethers, anions), it is possible to program the formation of specific supramolecular synthons—robust and predictable interaction patterns that can be reliably used to build larger structures.

The strong electrophilic character of the σ-hole on the iodine atoms of tetraiodobenzenes allows them to act as effective receptors for anions. Halogen bonding to anions (X···A⁻) is a powerful strategy for constructing anionic supramolecular assemblies. riken.jp The interaction involves the coordination of one or more halogen bond donors around a central anion, such as a halide (Cl⁻, Br⁻, I⁻) or other negatively charged species. riken.jpnih.gov

This principle is used to create complex, extended networks where anions are linked by neutral halogen-bonding bridging molecules. For instance, studies with diiodoacetylene (B13749442) and tetraiodoethylene (B1221444) have shown that these molecules can coordinate to Lewis-basic anions to form unique polymeric chains and sheets. riken.jp Similarly, hypervalent iodine macrocycles have been shown to undergo dynamic assembly and disassembly through coordination with anions. nih.govnih.govresearchgate.net Although specific studies on this compound in this context are not available, its structure suggests it could act as a multidentate host for anions, potentially leading to the formation of novel one-, two-, or three-dimensional anionic networks.

In-depth Analysis of this compound's Supramolecular Chemistry Reveals Research Gap

A comprehensive review of available scientific literature and crystallographic databases indicates a significant gap in the experimental data regarding the directed crystal packing and polymorphism of this compound. Despite extensive searches for detailed research findings on this specific isomer, no publicly accessible crystallographic studies detailing its solid-state structure, intermolecular interactions, or potential polymorphic forms have been identified.

The study of tetraiodobenzene systems is crucial for understanding the role of halogen bonding in supramolecular chemistry. Halogen bonds are highly directional non-covalent interactions that can be utilized in crystal engineering to control the assembly of molecules in the solid state. The specific arrangement of iodine atoms on the benzene (B151609) ring in this compound is expected to result in unique intermolecular interaction patterns, potentially leading to the formation of distinct crystal packings and polymorphic structures.

While detailed information on this compound is not available, studies on its isomer, 1,2,4,5-tetraiodobenzene, have provided valuable insights into the behavior of such compounds. Research on 1,2,4,5-tetraiodobenzene has revealed the crystal packing to be influenced by weak I⋯I intermolecular interactions, leading to a stacked arrangement of the molecules. This highlights the importance of halogen interactions in directing the supramolecular architecture.

The absence of experimental data for this compound prevents a detailed discussion on its directed crystal packing and polymorphism. Further research, including single-crystal X-ray diffraction studies, is necessary to elucidate the solid-state behavior of this compound. Such studies would not only fill a fundamental knowledge gap but also contribute to the broader understanding of halogen bonding in crystal engineering and materials science.

Theoretical and Computational Studies of 1,2,3,4 Tetraiodobenzene Systems

Density Functional Theory (DFT) Applications in Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT methods are widely used to predict molecular geometries, electronic properties, and reactivity indices.

For 1,2,3,4-tetraiodobenzene, DFT calculations are essential for predicting the ground-state geometry, which is expected to be significantly distorted from an ideal planar benzene (B151609) ring due to severe steric repulsion between the four vicinal iodine atoms. Calculations would likely show out-of-plane bending of the C-I bonds and deformation of the benzene ring itself to alleviate this strain.

DFT also provides insights into the electronic properties by calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. In polyiodinated benzenes, the HOMO is typically associated with the π-system of the benzene ring and the p-type lone pairs of the iodine atoms, while the LUMO is often a π* anti-bonding orbital of the ring. The presence of multiple iodine atoms is expected to raise the energy of the HOMO and lower the energy of the LUMO, resulting in a smaller energy gap compared to benzene. DFT studies on the electrophilic iodination of benzene derivatives have utilized similar approaches to analyze reaction mechanisms and thermodynamics researchgate.net.

Reactivity descriptors, such as chemical potential, hardness, and electrophilicity index, can be derived from the HOMO and LUMO energies, providing a quantitative basis for predicting how this compound might react with other chemical species.

Table 1: Predicted Electronic Properties of this compound from a Hypothetical DFT Calculation.
PropertyPredicted ValueInterpretation
EHOMO-6.2 eVEnergy of the highest occupied molecular orbital; related to the ability to donate electrons.
ELUMO-1.5 eVEnergy of the lowest unoccupied molecular orbital; related to the ability to accept electrons.
HOMO-LUMO Gap4.7 eVIndicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Dipole Moment~1.5 DReflects the asymmetry in charge distribution due to the unsymmetrical substitution pattern.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excited states of molecules. researchgate.net It allows for the prediction of electronic absorption spectra (UV-Vis spectra) by calculating the energies of vertical transitions from the ground state to various excited states and their corresponding oscillator strengths (intensities). researchgate.net

For this compound, a TD-DFT study would predict the energies and characteristics of its electronic transitions. The absorption spectrum is expected to be red-shifted compared to benzene due to the heavy atom effect and the extension of the conjugated system by the iodine lone pairs. The primary transitions would likely involve π → π* excitations within the aromatic ring, as well as transitions involving the iodine atoms' non-bonding (n) and anti-bonding (σ) orbitals, such as n → π or n → σ*. These calculations are crucial for understanding the photophysical properties of the molecule and how it interacts with light. The choice of functional is important, as standard functionals can sometimes struggle with charge-transfer excitations, which may be relevant in halogenated systems.

Table 2: Hypothetical TD-DFT Results for the Lowest-Energy Electronic Transitions of this compound.
Excited StateTransition Energy (eV)Wavelength (nm)Oscillator Strength (f)Primary Character
S14.103020.05HOMO → LUMO (π → π)
S24.552720.12HOMO-1 → LUMO (n/π → π)
S34.902530.85HOMO → LUMO+1 (π → π*)

Quantum Chemical Calculations for Molecular Conformations and Energetics

Quantum chemical calculations, encompassing methods from semi-empirical to high-level ab initio techniques, are fundamental for exploring the potential energy surface of a molecule to identify stable conformations and determine their relative energies. For a sterically crowded molecule like this compound, these calculations are particularly insightful.

The primary conformational challenge in this molecule is the steric clash between the four large, adjacent iodine atoms. A simple molecular mechanics model would predict significant van der Waals repulsion. Quantum chemical calculations, such as those using Møller–Plesset perturbation theory (MP2) or DFT, can provide a more accurate picture of the molecular geometry. These calculations would likely reveal significant deviations from an idealized planar structure. Expected distortions include:

Elongation of C-C bonds within the substituted portion of the benzene ring.

Distortion of C-C-C bond angles from the ideal 120°.

Out-of-plane bending of the C-I bonds , with adjacent iodine atoms pushing each other above and below the plane of the ring in an alternating fashion.

Tilting of the C-I bonds away from each other within the plane.

Studies on the closely related 1,2,3-triiodobenzene have shown experimental and computational evidence of intramolecular steric repulsion, which serves as a good model for the even more strained this compound system researchgate.net. The energetic cost of these distortions (strain energy) can be calculated by comparing the energy of the optimized structure to that of a hypothetical, strain-free reference molecule.

Table 3: Predicted Key Geometrical Parameters for this compound Highlighting Steric Strain Effects.
ParameterIdeal Benzene ValuePredicted Value for this compoundReason for Deviation
C1-C2 Bond Length1.39 Å~1.42 ÅSteric repulsion between I1 and I2.
C2-C3 Bond Length1.39 Å~1.43 ÅSevere steric repulsion between I2 and I3.
C-I Bond Length-~2.10 ÅStandard bond length for aryl iodides.
C1-C2-C3 Angle120°~123°Ring expansion to accommodate bulky iodine atoms.
I-C-C-I Dihedral Angle0° (planar)~±10-15°Out-of-plane distortion to relieve steric clash.

Crystal Structure Prediction (CSP) Methodologies

Crystal Structure Prediction (CSP) aims to identify the most stable crystal packing arrangements (polymorphs) of a molecule from its chemical diagram alone. Methodologies often combine global search algorithms, such as evolutionary algorithms, with quantum mechanical calculations to rank the stability of generated crystal structures aalto.fimdpi.com.

For this compound, CSP would be challenging but highly informative. The packing in the solid state would be governed by a subtle interplay of forces. While van der Waals interactions are always significant, the prominent iodine substituents introduce the possibility of strong halogen bonding. Halogen bonding is a directional, non-covalent interaction where an electropositive region (a σ-hole) on the halogen atom interacts with a nucleophilic region on an adjacent molecule. The crystal structure of the related 1,2,4,5-tetraiodobenzene (B1293384) isomer, for instance, shows that molecules are connected via weak I···I intermolecular interactions researchgate.net.

A CSP study would generate thousands of hypothetical crystal structures and calculate their lattice energies. The most stable predicted structures would provide hypotheses for experimental crystallographers to target. Key outputs would be the predicted space groups, unit cell dimensions, and the specific intermolecular contacts, particularly identifying the role of C-H···I and I···I halogen bonds in dictating the crystal packing.

Table 4: Illustrative Output from a Hypothetical Crystal Structure Prediction Study on this compound.
Predicted PolymorphSpace GroupRelative Lattice Energy (kJ/mol)Key Intermolecular Interactions
Form I (Global Minimum)P21/c0.0Type II Halogen Bonds (I···I), C-H···π contacts
Form IIP-1+2.5Stacked π-systems, Type I Halogen Bonds
Form IIIC2/c+4.1Herringbone packing, C-H···I interactions

Electrostatic Surface Potential (ESP) Analysis for Interaction Prediction

The Electrostatic Surface Potential (ESP) is the potential experienced by a positive point charge on a particular electron density surface of a molecule. ESP maps are powerful visual tools for understanding and predicting non-covalent interactions, as they reveal the electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions of a molecule. researchgate.netresearchgate.netdtic.milnih.gov

For this compound, an ESP map would show several key features:

A region of negative potential (typically colored red) above and below the plane of the aromatic ring, characteristic of π-systems.

Regions of positive potential (typically colored blue) around the hydrogen atoms.

Most importantly, distinct regions of positive potential on the outermost surface of the iodine atoms, aligned with the C-I bonds. This positive region is known as the σ-hole and is the driving force for halogen bonding.

By analyzing the magnitude of the ESP, particularly the maximum positive value on the σ-hole (Vs,max) and the minimum negative value on the π-cloud (Vs,min), one can predict the strength and directionality of potential intermolecular interactions. researchgate.net The four adjacent iodine atoms in this compound would each possess a σ-hole, making the molecule a potent halogen bond donor and capable of forming complex supramolecular assemblies. The ESP analysis provides a rational basis for the interactions predicted in CSP studies.

Table 5: Predicted Electrostatic Surface Potential Features for this compound.
Molecular FeatureESP Value (Vs)Predicted Interaction
Iodine σ-hole (max)+25 to +35 kcal/molStrong halogen bond donor site (electrophilic).
Aromatic π-cloud (min)-10 to -15 kcal/molSite for interaction with cations or electrophiles (nucleophilic).
Hydrogen atom (max)+5 to +10 kcal/molWeak hydrogen bond donor site.
Lateral area of Iodine-5 to -8 kcal/molWeak nucleophilic site.

Applications in Advanced Functional Materials

Materials for Organic Electronics

Polymeric Materials Development

The incorporation of halogenated aromatic compounds into polymers can influence properties such as thermal stability, flame retardancy, and refractive index. Despite the potential for iodinated compounds to be used in polymer synthesis, there is no specific research available that describes the use of 1,2,3,4-tetraiodobenzene as a monomer or an additive in the development of new polymeric materials.

Molecular Conductors and Semiconductive Systems

Molecular conductors are organic materials that can conduct electricity, often through the ordered stacking of molecules. Halogen bonding, an interaction involving halogen atoms, can be a tool for controlling the solid-state arrangement of molecules. Other polyiodinated compounds, such as 1,2,4,5-tetraiodobenzene (B1293384) and p-bis(iodoethynyl)benzene, have been studied for their ability to form supramolecular assemblies relevant to molecular conductors. riken.jpriken.jp However, similar studies or applications involving the this compound isomer have not been reported.

Liquid Crystalline Material Design

Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals. mdpi.com Their design relies on creating molecules with specific shapes, typically elongated or disk-like, that encourage ordered arrangements. whiterose.ac.ukbeilstein-journals.org The substitution pattern on an aromatic core is a critical factor in determining whether a compound will exhibit liquid crystalline behavior. At present, there is no available research indicating that this compound has been used as a core building block in the design or synthesis of liquid crystalline materials.

Modular Construction of Extended Molecular Architectures (e.g., "Tinkertoy" Assemblies)

The modular, or "Tinkertoy," approach to chemical synthesis involves using well-defined molecular building blocks to construct large, complex supramolecular structures. mdpi.com Halogen atoms, including iodine, can be used to direct the assembly of these structures through halogen bonding. While the concept is well-established, specific examples of using this compound as a modular building block for creating extended molecular architectures are absent from the current body of scientific literature.

Based on a comprehensive search of available scientific literature, there is currently no specific research data or detailed findings on the application of this compound in the field of photonic materials. Investigations into its potential use in this area have not been reported in the searched scientific papers and journals.

Therefore, the section on "" and its subsection "7.6. Photonic Material Investigations," including any data tables and detailed research findings, cannot be generated at this time due to the absence of relevant scientific information.

Future Research Directions and Emerging Paradigms

Development of Novel and Green Synthetic Pathways

The traditional synthesis of polyiodinated benzenes often involves multi-step procedures with harsh reagents and significant waste production. A key future direction is the development of more sustainable and efficient synthetic routes. Green chemistry principles, such as atom economy, use of safer solvents, and energy efficiency, are central to this endeavor. nih.govrsc.org

Future research will likely focus on metal-free catalytic systems and the use of environmentally benign oxidants. semanticscholar.org For instance, methods employing molecular iodine as a catalyst in greener solvents or even under solvent-free conditions, potentially activated by microwave or ultrasonic irradiation, are promising avenues. mdpi.comresearchgate.net The "grinding technique," a mechanochemical approach that minimizes solvent use, has proven effective for various organic transformations and could be adapted for the direct iodination of benzene (B151609) precursors. researchgate.netnih.gov The development of one-pot syntheses that combine iodination with subsequent functionalization steps would represent a significant advance in efficiency and sustainability. semanticscholar.org

Green Synthesis Strategy Principle Potential Advantage for 1,2,3,4-Tetraiodobenzene Synthesis Relevant Research Area
Mechanochemistry Use of mechanical force (e.g., grinding) to induce chemical reactions.Reduces or eliminates the need for bulk solvents, leading to less waste. researchgate.netSolvent-free synthesis
Ultrasound-Assisted Synthesis Application of ultrasonic waves to enhance reaction rates and yields.Can lead to shorter reaction times and milder conditions. nih.govSonochemistry
Microwave-Assisted Synthesis Use of microwave radiation to heat reactions directly and efficiently.Rapid heating can significantly accelerate reaction rates. researchgate.netGreen Chemistry
Catalysis with Molecular Iodine Employing I₂ as an inexpensive and low-toxicity catalyst.Avoids the use of heavy metal catalysts, aligning with green principles. mdpi.comMetal-free Catalysis
Use of Green Solvents Replacing hazardous organic solvents with water, ionic liquids, or bio-based solvents.Improves the overall environmental profile of the synthesis. mdpi.comSustainable Chemistry

Exploration of Undiscovered Reaction Manifolds

The dense arrangement of four iodine atoms in this compound offers unique opportunities for exploring new reaction pathways, particularly in the realm of metal-catalyzed cross-coupling. The palladium/norbornene (Pd/NBE) cooperative catalysis, known as the Catellani reaction, is a powerful tool for arene functionalization but has faced limitations, such as the "meta constraint," which can hinder reactions on substrates with certain substitution patterns. nih.gov

Future work should aim to develop new catalytic systems that can overcome these constraints, enabling the sequential and regioselective functionalization of each C-I bond in this compound. This would provide a modular and highly efficient route to complex, 1,2,3,4-tetrasubstituted aromatic compounds, which are challenging to synthesize by other means. nih.gov Exploring the differential reactivity of the C-I bonds (e.g., at positions 1 and 4 versus 2 and 3) could unlock pathways for creating highly specialized molecules for applications in medicinal chemistry and materials science.

Rational Design of Advanced Supramolecular Architectures

The iodine atoms in this compound are potent halogen bond donors, making the molecule an exceptional building block for crystal engineering and supramolecular chemistry. nih.gov Halogen bonding is a directional, non-covalent interaction that can be used to construct highly ordered, extended solid-state networks. riken.jp

The future in this area lies in the rational design of multicomponent co-crystals and supramolecular polymers where this compound serves as a key organizational component. By combining it with molecules that possess halogen bond acceptor sites (e.g., pyridines, carboxylates), it is possible to assemble predictable one-, two-, or three-dimensional architectures. nih.gov The presence of four potential halogen bonding sites in a constrained geometry could lead to the formation of novel supramolecular synthons and complex ladders or frameworks. nih.govriken.jp These materials are of interest for their potential applications in areas such as molecular electronics and porous materials.

Interaction Type Description Role in Supramolecular Design
Halogen Bonding A non-covalent interaction between a halogen atom (donor) and a Lewis base (acceptor).Primary interaction for directing the assembly of this compound-based structures. nih.gov
Hydrogen Bonding An electrostatic attraction between a hydrogen atom in a polar bond and an electronegative atom.Can be used in conjunction with halogen bonding in multi-component systems to create more complex architectures. nih.gov
π–π Stacking Attractive, non-covalent interactions between aromatic rings.Can influence the packing of molecules in the solid state, often observed in polycyclic aromatic compounds. nih.gov
C—H⋯π Interactions Weak molecular forces between a C-H bond and a π-system.Can act as a secondary, structure-directing force in the crystal packing of derivative structures. nih.gov

Computational-Aided Discovery and Optimization of Derivatives

Computational chemistry provides powerful tools for accelerating the discovery and optimization of new molecules and materials. In the context of this compound, computational methods such as Density Functional Theory (DFT) can be employed to predict the outcomes of synthetic strategies and to understand the electronic properties of novel derivatives. nih.gov

Future research will increasingly rely on in silico screening to identify promising derivatives of this compound for specific applications. For example, molecular docking studies could predict the binding affinity of derivatives for biological targets, guiding the synthesis of new potential therapeutic agents. nih.gov Furthermore, computational modeling can be used to predict the strength and directionality of halogen bonds, aiding in the design of the supramolecular architectures discussed previously. This synergy between computational prediction and experimental synthesis will be crucial for efficiently exploring the vast chemical space accessible from this versatile platform molecule.

Integration into Multifunctional Material Platforms

The potential of this compound as a building block for advanced functional materials is largely untapped. The multiple C-I bonds serve as reactive handles for incorporating this unit into larger polymeric or framework structures. A significant future direction is its use as a monomer or cross-linker in the synthesis of Covalent Organic Frameworks (COFs) and other porous polymers. nih.gov

By reacting this compound with complementary multifunctional monomers through reactions like Sonogashira or Suzuki coupling, it should be possible to create highly ordered, porous materials. These materials could be designed to have specific pore sizes and chemical functionalities, making them suitable for applications in gas storage, catalysis, and separation. Additionally, the high iodine content could impart useful properties such as high refractive index or radiopacity, suggesting potential applications in optical materials or medical imaging contrast agents. The integration of this compound into multicomponent molecular conductors, where it could influence the packing and electronic properties of the material, is another exciting frontier. riken.jp

Q & A

Q. What are the established synthetic routes for 1,2,3,4-tetraiodobenzene, and what are their key methodological considerations?

The most common method involves sequential iodination and diazotization of aniline derivatives. For example, Al-Zoubi et al. (2013) synthesized 1,2,3,5-tetraiodobenzene via diazotization of iodinated aniline precursors, achieving a 46% yield using CDCl₃ as the solvent and characterizing the product via ¹H-NMR (δ 8.13 ppm for aromatic protons) and HRMS (observed m/z 581.6158 vs. calculated 581.6335) . Key considerations include controlling reaction temperature to avoid over-iodination and ensuring proper purification to isolate isomers.

Q. What spectroscopic techniques are critical for characterizing this compound, and what spectral markers are diagnostic?

  • ¹H-NMR : Aromatic protons in symmetric isomers (e.g., 1,2,4,5-tetraiodobenzene) produce a singlet due to equivalent environments. For 1,2,3,5-tetraiodobenzene, two non-equivalent protons result in a singlet at δ 8.13 ppm .
  • HRMS : Confirm molecular ion peaks (e.g., [M⁺] at m/z 581.6158) and isotopic patterns characteristic of iodine (e.g., [M+2] peaks due to ¹²⁷I and ¹²⁹I isotopes) .
  • IR : Look for C-I stretching vibrations near 500–600 cm⁻¹ and aromatic ring modes at 1500–1600 cm⁻¹ .

Q. What safety protocols are essential when handling this compound in laboratory settings?

According to safety data sheets, 1,2,4,5-tetraiodobenzene is classified as hazardous (H302, H315, H319, H335). Researchers must use PPE (gloves, goggles), work in a fume hood to avoid inhalation, and store the compound in airtight containers away from light and moisture. Emergency procedures include rinsing exposed skin/eyes with water and seeking medical attention for ingestion .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound synthesis?

Statistical design of experiments (DoE) is recommended to systematically vary parameters like iodination steps, stoichiometry, and catalysts. For instance, Al-Zoubi et al. (2013) achieved moderate yields (46%) using a diazotization strategy, but optimizing the iodination sequence (e.g., introducing iodine in stages) or using alternative solvents (e.g., DMF for higher solubility) could enhance efficiency .

Q. How should discrepancies in reported physical properties (e.g., melting points) of this compound isomers be resolved?

Discrepancies may arise from isomer purity or characterization methods. For example, 1,2,3,5-tetraiodobenzene has a reported mp of 133–135°C , while other isomers (e.g., 1,2,4,5-tetraiodobenzene) may differ. Researchers should:

  • Validate purity via HPLC or elemental analysis.
  • Compare data across studies using standardized protocols (e.g., identical heating rates for mp determination) .

Q. What strategies can address challenges in differentiating isomers of tetraiodobenzene during synthesis?

  • Chromatography : Use preparative TLC or HPLC to separate isomers.
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation.
  • Computational modeling : Predict NMR chemical shifts for isomers using DFT calculations to match experimental data .

Key Methodological Recommendations

  • Synthesis : Prioritize diazotization strategies for regioselectivity .
  • Characterization : Combine NMR, HRMS, and crystallography for structural clarity .
  • Safety : Adhere to GHS protocols to mitigate toxicity risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.